molecular formula C7H8ClN3 B3005468 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 2375259-23-5

3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

Katalognummer: B3005468
CAS-Nummer: 2375259-23-5
Molekulargewicht: 169.61
InChI-Schlüssel: RZRNKCSTJGFCHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride ( 2375259-23-5) is a high-purity chemical compound with a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol . This aromatic heterocycle belongs to the pyrazolopyridine family, a class of nitrogen-containing fused ring systems of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile pharmacological scaffold and building block for the synthesis of more complex molecules. Researchers value this core structure for its potential application in developing new therapeutic agents, as the pyrazolopyridine framework is a key motif found in compounds with a range of biological activities. Its physicochemical properties, defined by the molecular structure CC1=NNC2=C1C=NC=C2.[H]Cl , make it a valuable intermediate for constructing targeted protein degraders (PROTACs) and other small-molecule inhibitors. As a solid, it requires standard laboratory handling and storage conditions. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory research or further manufacturing. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-methyl-2H-pyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c1-5-6-4-8-3-2-7(6)10-9-5;/h2-4H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNKCSTJGFCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the condensation of 3-methyl-5-amino-pyrazole with a suitable pyridine derivative. One common method involves the use of 1,3-diketones in the presence of glacial acetic acid as a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 3-methyl-1H-pyrazolo[4,3-c]pyridine exhibit potent anticancer properties. Specifically, compounds from this class have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

  • Case Study: A study demonstrated that a specific derivative inhibited the activity of tropomyosin receptor kinases (TRKs), which are implicated in several cancers. The compound showed significant antiproliferative effects in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazolo[4,3-c]pyridines have been shown to possess broad-spectrum antibacterial and antifungal activities.

  • Data Table: Antimicrobial Activity of Pyrazolo[4,3-c]pyridines
    | Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
    |----------|------------------|---------------------------------------|
    | 1 | E. coli | 5 µg/mL |
    | 2 | S. aureus | 10 µg/mL |
    | 3 | C. albicans | 15 µg/mL |

Neurological Disorders

Emerging studies suggest that pyrazolo[4,3-c]pyridines may have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study: A recent investigation highlighted the neuroprotective effects of a pyrazolo[4,3-c]pyridine derivative in animal models of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-methyl-1H-pyrazolo[4,3-c]pyridine is crucial for optimizing its pharmacological properties:

  • Modifications at specific positions on the pyrazole or pyridine rings can significantly alter biological activity.
  • For instance, substituents at the C3 position have been shown to enhance potency against certain cancer cell lines while reducing toxicity .

Wirkmechanismus

The mechanism of action of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Alkyl and Alkoxy Substituents

  • 3-Isopropyl Derivative (C₉H₁₆ClN₃): Higher molecular weight (201.70 g/mol) and hydrophobicity compared to the methyl analog .
  • 1-(2-Methoxyethyl) Derivative (12g): Lower melting point (119–120°C) and moderate yield (30%) .
  • {1-Methyl-1H...}methanol Hydrochloride: Polar hydroxymethyl group enhances solubility (CAS: 1242339-74-7) .

Fluorinated Derivatives

  • 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride : Fluorine atoms increase metabolic stability and bioavailability .
  • 3-(p-Fluorophenyl) Derivatives : Exhibit dual analgesic and antiarrhythmic activities in β-cyclodextrin complexes .

Melting Points and Solubility

Compound Melting Point Solubility
3-Methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride Not reported Improved (HCl salt)
12f (1-Propyl Derivative) 142–143°C Moderate in DMF
β-Cyclodextrin inclusion complex >240°C (decomp.) Enhanced aqueous solubility

Biologische Aktivität

3-Methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride features a pyrazolo-pyridine core, which is instrumental in its biological activity. Its structure allows for interactions with various biological targets, particularly in enzyme inhibition.

Target Interactions:
3-Methyl-1H-pyrazolo[4,3-c]pyridine primarily interacts with several protein kinases, including:

  • Tropomyosin receptor kinases (TRKs) : Inhibition of TRKs affects cell proliferation and differentiation pathways.
  • Cyclin-dependent kinases (CDKs) : The compound inhibits CDK activity, crucial for cell cycle regulation.

Biochemical Pathways:
The inhibition of these kinases leads to alterations in significant signaling pathways such as:

  • Ras/Erk pathway
  • Phospholipase C-gamma (PLC-γ) pathway
  • Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway

These pathways are critical in regulating cellular responses to growth factors and cytokines.

Anticancer Properties

Research indicates that 3-methyl-1H-pyrazolo[4,3-c]pyridine exhibits promising anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth. For instance:

  • In vitro studies demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines by inducing apoptosis through the modulation of kinase activity .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Certain derivatives have shown efficacy against viruses such as:

  • Hepatitis A Virus (HAV)
  • Herpes Simplex Virus (HSV)

In vitro assays revealed that some derivatives exhibited selective antiviral activity with low cytotoxicity .

Anti-inflammatory Effects

There is evidence suggesting that 3-methyl-1H-pyrazolo[4,3-c]pyridine can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokine production in various models, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffect ObservedReference
AnticancerTRK, CDKInhibition of cell proliferation
AntiviralHAV, HSVReduced viral replication
Anti-inflammatoryCytokine signalingDecreased cytokine production

Dosage and Efficacy

Dosage Effects in Animal Models:
In animal studies, the efficacy of 3-methyl-1H-pyrazolo[4,3-c]pyridine varies with dosage. Lower doses have been effective in inhibiting tumor growth without significant toxicity, suggesting a favorable therapeutic window .

Temporal Effects:
The stability of this compound under laboratory conditions has been noted; it remains effective over extended periods when stored properly .

Q & A

Q. Q1. What are the standard synthetic routes for 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, and how are intermediates characterized?

The synthesis typically involves cyclization and functionalization steps. For example, pyrazolo[4,3-c]pyridine derivatives are synthesized via:

  • Cyclocondensation : Heating 3-fluoropyridine derivatives with hydrazine to form pyrazole rings .
  • Boc Protection : Using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates, followed by deprotection with trifluoroacetic acid (TFA) .
  • Cross-Coupling : Microwave-assisted Sonogashira coupling of alkynes with pyrazole-carbaldehydes to close the pyridine ring .
    Intermediates are characterized via NMR (e.g., ¹H/¹³C shifts for methyl and pyridine protons) and LC-MS (e.g., [M+H]+ peaks matching theoretical masses) .

Advanced Synthesis Optimization

Q. Q2. How can reaction yields be improved for pyrazolo[4,3-c]pyridine derivatives under Pd-catalyzed conditions?

Key optimizations include:

  • Catalyst Selection : Pd₂(dba)₃ with XPhos ligand enhances coupling efficiency for aryl amine substitutions .
  • Microwave Assistance : Reduces reaction time (e.g., 12 hours → 2 hours) and improves regioselectivity in ring closure .
  • Solvent Effects : DMF or toluene promotes solubility of intermediates, while tert-butylamine facilitates cyclization .
    Yields for similar compounds range from 29% (without optimization) to 88% (with Boc protection) .

Biological Evaluation and Mechanism

Q. Q3. What pharmacological activities are reported for pyrazolo[4,3-c]pyridine derivatives, and how are these assays designed?

  • Analgesic/Antiarrhythmic Activity : In vivo models (e.g., rodent pain thresholds) show activity at 10–50 mg/kg doses for fluorophenyl-substituted analogs .
  • Hematopoietic Effects : Complexes with β-cyclodextrin stimulate erythropoiesis in preclinical models, measured via blood cell counts .
  • Kinase Inhibition : Assays using recombinant kinases (e.g., EGFR) assess IC₅₀ values via fluorescence polarization .

Structural-Activity Relationships (SAR)

Q. Q4. How do substituents at the 3-position influence bioactivity?

  • Trifluoromethyl Groups : Enhance metabolic stability and kinase binding affinity (e.g., IC₅₀ < 100 nM for kinase inhibitors) .
  • Chloro/Fluoro Aryl Groups : Improve blood-brain barrier penetration for CNS-targeted compounds .
  • Methyl Substitution : 3-Methyl derivatives balance lipophilicity and solubility, as shown in logP calculations (e.g., ~2.5) .

Analytical Method Development

Q. Q5. What advanced techniques validate purity and stability of 3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride?

  • XRPD : X-ray powder diffraction confirms crystalline form (e.g., sharp peaks at 2θ = 10.5°, 15.2°) .
  • HPLC-MS/MS : Detects degradation products under stress conditions (e.g., 0.1% formic acid in mobile phase) .
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C for hydrochloride salts) .

Handling and Safety Protocols

Q. Q6. What safety precautions are critical during synthesis?

  • Protective Equipment : Gloves, goggles, and respirators are mandatory due to skin/eye irritation risks .
  • Waste Disposal : Halogenated byproducts require incineration or licensed hazardous waste contractors .
  • Storage : Stable at −20°C under argon, with desiccants to prevent hydrolysis .

Data Contradictions and Troubleshooting

Q. Q7. Why do yields vary significantly in Pd-mediated cross-coupling reactions?

  • Ligand Decomposition : XPhos may degrade at >100°C, requiring strict temperature control .
  • Moisture Sensitivity : Trace water in solvents reduces catalyst activity; anhydrous DMF is essential .
  • Substrate Purity : Brominated intermediates with >95% purity (by HPLC) are critical for reproducibility .

Computational Modeling

Q. Q8. How can DFT calculations guide pyrazolo[4,3-c]pyridine design?

  • Electrostatic Potential Maps : Predict nucleophilic attack sites for functionalization (e.g., C-3 vs. C-5 positions) .
  • Docking Studies : Identify binding poses in kinase active sites (e.g., hydrogen bonds with hinge regions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.